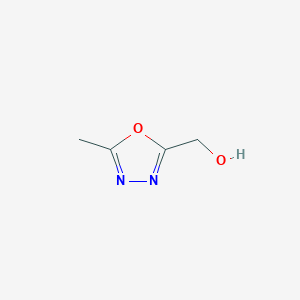
2-Amino-5-iodopyrazine
Overview
Description
2-Amino-5-iodopyrazine is an organic compound with the molecular formula C4H4IN3. It is a white to light yellow solid that is soluble in polar organic solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide . This compound is used as an intermediate in organic synthesis and has applications in various fields, including the production of organic light-emitting diodes and liquid crystal displays .
Preparation Methods
2-Amino-5-iodopyrazine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with sodium iodide in an organic solvent . The reaction typically proceeds under mild conditions and involves a series of purification steps to obtain the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-5-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and various palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized pyrazine derivatives .
Scientific Research Applications
2-Amino-5-iodopyrazine has several scientific research applications:
Organic Synthesis: It serves as an important intermediate in the synthesis of nitrogen-containing compounds.
Material Science: The compound is used in the preparation of organic light-emitting diodes and liquid crystal displays.
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antitumor and antiviral compounds.
Biological Research: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodopyrazine depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules.
Comparison with Similar Compounds
2-Amino-5-iodopyrazine can be compared with other halogenated pyrazines, such as:
- 2-Amino-5-bromopyrazine
- 2-Amino-5-chloropyrazine
- 2-Amino-5-fluoropyrazine
These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to the presence of the iodine atom, which can participate in specific reactions and provide distinct properties compared to its brominated, chlorinated, and fluorinated counterparts .
Properties
IUPAC Name |
5-iodopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTVALQVXWRFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609163 | |
| Record name | 5-Iodopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886860-50-0 | |
| Record name | 5-Iodo-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886860-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-5-iodopyrazine interact with the perovskite film to improve PeLED performance?
A1: [] When applied as a post-treatment to the FAPbI3 perovskite film using a chlorobenzene/isopropanol solvent, this compound interacts with the perovskite surface. This interaction serves two primary functions:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid](/img/structure/B1286631.png)








